molecular formula C5H2Cl2FNO B1459217 3,5-Dichloro-2-fluoropyridin-4-ol CAS No. 54929-37-2

3,5-Dichloro-2-fluoropyridin-4-ol

Cat. No. B1459217
CAS RN: 54929-37-2
M. Wt: 181.98 g/mol
InChI Key: JKYVJZBAALRNEB-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-fluoropyridin-4-ol is a chemical compound with the molecular formula C5H2Cl2FNO. It has a molecular weight of 181.98 . This compound is used in various scientific research and its unique properties make it valuable for studying reactions and developing new drugs.


Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-2-fluoropyridin-4-ol consists of a pyridine ring with chlorine atoms at the 3 and 5 positions, a fluorine atom at the 2 position, and a hydroxyl group at the 4 position .


Physical And Chemical Properties Analysis

3,5-Dichloro-2-fluoropyridin-4-ol is a solid compound that should be stored in an inert atmosphere at 2-8°C . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis of Fluorinated Pyridines

“3,5-Dichloro-2-fluoropyridin-4-ol” can be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .

Potential Imaging Agents for Biological Applications

Fluoropyridines, including those synthesized from “3,5-Dichloro-2-fluoropyridin-4-ol”, present a special interest as potential imaging agents for various biological applications . This is particularly relevant in the field of medical imaging, where fluorine-18 (18F) substituted pyridines are used .

Agricultural Applications

In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .

Pharmaceutical Applications

About 10% of the total sales of pharmaceuticals currently used for the medical treatment are drugs containing fluorine atom . The introduction of fluorine atoms into pharmaceutical compounds can improve their properties, making “3,5-Dichloro-2-fluoropyridin-4-ol” a valuable compound in this field .

Organofluorine Chemistry

“3,5-Dichloro-2-fluoropyridin-4-ol” is a fluorinated aromatic alcohol, which makes it a useful compound in organofluorine chemistry . Organofluorine compounds have unique properties and are used in a wide range of applications, from pharmaceuticals to agrochemicals .

Synthesis of Fluroxypyr

“3,5-Dichloro-2-fluoropyridin-4-ol” is structurally similar to fluroxypyr, a compound used as an herbicide . It’s possible that “3,5-Dichloro-2-fluoropyridin-4-ol” could be used in the synthesis of fluroxypyr or similar compounds .

properties

IUPAC Name

3,5-dichloro-2-fluoro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2FNO/c6-2-1-9-5(8)3(7)4(2)10/h1H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYVJZBAALRNEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=C(N1)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858643
Record name 3,5-Dichloro-2-fluoropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2-fluoropyridin-4-ol

CAS RN

54929-37-2
Record name 3,5-Dichloro-2-fluoropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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